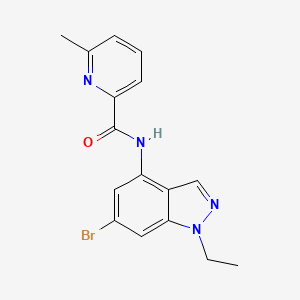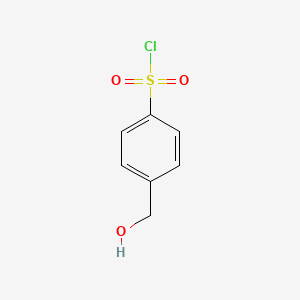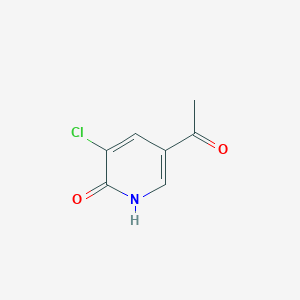
N-(6-bromo-1-ethylindazol-4-yl)-6-methylpyridine-2-carboxamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
概要
説明
N-(6-bromo-1-ethylindazol-4-yl)-6-methylpyridine-2-carboxamide is a synthetic organic compound that belongs to the class of indazole derivatives. This compound is characterized by the presence of a bromine atom at the 6th position of the indazole ring, an ethyl group at the 1st position, and a carboxamide group attached to a 6-methylpyridine moiety. The unique structure of this compound makes it a subject of interest in various fields of scientific research, including medicinal chemistry and material science.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of N-(6-bromo-1-ethylindazol-4-yl)-6-methylpyridine-2-carboxamide typically involves a multi-step process. One common synthetic route includes the following steps:
Bromination: The starting material, 1-ethylindazole, undergoes bromination using bromine or N-bromosuccinimide (NBS) to introduce the bromine atom at the 6th position.
Coupling Reaction: The brominated intermediate is then subjected to a coupling reaction with 6-methylpyridine-2-carboxylic acid or its derivative in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC).
Amidation: The final step involves the formation of the carboxamide group through an amidation reaction, typically using ammonia or an amine derivative under appropriate reaction conditions.
Industrial Production Methods
In an industrial setting, the production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as chromatography and crystallization.
化学反応の分析
Types of Reactions
N-(6-bromo-1-ethylindazol-4-yl)-6-methylpyridine-2-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4), resulting in the reduction of specific functional groups.
Substitution: The bromine atom in the indazole ring can be substituted with other functional groups through nucleophilic substitution reactions using reagents like sodium methoxide or potassium tert-butoxide.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium or hydrogen peroxide in the presence of a catalyst.
Reduction: Lithium aluminum hydride in anhydrous ether or sodium borohydride in methanol.
Substitution: Sodium methoxide in methanol or potassium tert-butoxide in dimethyl sulfoxide (DMSO).
Major Products Formed
Oxidation: Oxidized derivatives with additional oxygen-containing functional groups.
Reduction: Reduced derivatives with hydrogenated functional groups.
Substitution: Substituted derivatives with new functional groups replacing the bromine atom.
科学的研究の応用
N-(6-bromo-1-ethylindazol-4-yl)-6-methylpyridine-2-carboxamide has several scientific research applications, including:
Medicinal Chemistry: The compound is studied for its potential as a pharmacologically active agent, particularly in the development of anti-cancer and anti-inflammatory drugs.
Material Science: It is explored for its use in the synthesis of advanced materials, such as organic semiconductors and light-emitting diodes (LEDs).
Biological Studies: The compound is used in biological assays to investigate its effects on cellular processes and molecular pathways.
作用機序
The mechanism of action of N-(6-bromo-1-ethylindazol-4-yl)-6-methylpyridine-2-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may exert its effects by binding to these targets and modulating their activity, leading to changes in cellular signaling pathways and physiological responses. Detailed studies on its mechanism of action are essential to understand its therapeutic potential and optimize its efficacy.
類似化合物との比較
Similar Compounds
N-(6-chloro-1-ethylindazol-4-yl)-6-methylpyridine-2-carboxamide: Similar structure with a chlorine atom instead of bromine.
N-(6-fluoro-1-ethylindazol-4-yl)-6-methylpyridine-2-carboxamide: Similar structure with a fluorine atom
特性
分子式 |
C16H15BrN4O |
|---|---|
分子量 |
359.22 g/mol |
IUPAC名 |
N-(6-bromo-1-ethylindazol-4-yl)-6-methylpyridine-2-carboxamide |
InChI |
InChI=1S/C16H15BrN4O/c1-3-21-15-8-11(17)7-14(12(15)9-18-21)20-16(22)13-6-4-5-10(2)19-13/h4-9H,3H2,1-2H3,(H,20,22) |
InChIキー |
ZOKRJWCPPGUPEC-UHFFFAOYSA-N |
正規SMILES |
CCN1C2=CC(=CC(=C2C=N1)NC(=O)C3=CC=CC(=N3)C)Br |
製品の起源 |
United States |
Synthesis routes and methods
Procedure details







試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。








![1-[(3-Furanylcarbonyl)amino]cyclohexanecarboxylic acid](/img/structure/B8703239.png)



![8-Fluoro-4-[2-(4-methylphenyl)ethoxy]quinoline](/img/structure/B8703270.png)

